molecular formula C54H63B3N12O9 B11830241 N-[2-[[(1R)-3-methyl-1-[4-[(1R)-3-methyl-1-[[2-oxo-1-phenyl-2-(pyrazine-2-carbonylamino)ethyl]amino]butyl]-6-[3-methyl-1-[[2-oxo-1-phenyl-2-(pyrazine-2-carbonylamino)ethyl]amino]butyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]butyl]amino]-2-phenylacetyl]pyrazine-2-carboxamide

N-[2-[[(1R)-3-methyl-1-[4-[(1R)-3-methyl-1-[[2-oxo-1-phenyl-2-(pyrazine-2-carbonylamino)ethyl]amino]butyl]-6-[3-methyl-1-[[2-oxo-1-phenyl-2-(pyrazine-2-carbonylamino)ethyl]amino]butyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]butyl]amino]-2-phenylacetyl]pyrazine-2-carboxamide

Cat. No.: B11830241
M. Wt: 1056.6 g/mol
InChI Key: HCTSZJLWSKDFEQ-CEYINMMXSA-N
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Description

The structure integrates two pyrazine-2-carboxamide moieties, phenylacetyl groups, and multiple branched alkyl chains (3-methylbutyl), which contribute to its stereochemical complexity.

Properties

Molecular Formula

C54H63B3N12O9

Molecular Weight

1056.6 g/mol

IUPAC Name

N-[2-[[(1R)-3-methyl-1-[4-[(1R)-3-methyl-1-[[2-oxo-1-phenyl-2-(pyrazine-2-carbonylamino)ethyl]amino]butyl]-6-[3-methyl-1-[[2-oxo-1-phenyl-2-(pyrazine-2-carbonylamino)ethyl]amino]butyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]butyl]amino]-2-phenylacetyl]pyrazine-2-carboxamide

InChI

InChI=1S/C54H63B3N12O9/c1-34(2)28-43(64-46(37-16-10-7-11-17-37)52(73)67-49(70)40-31-58-22-25-61-40)55-76-56(44(29-35(3)4)65-47(38-18-12-8-13-19-38)53(74)68-50(71)41-32-59-23-26-62-41)78-57(77-55)45(30-36(5)6)66-48(39-20-14-9-15-21-39)54(75)69-51(72)42-33-60-24-27-63-42/h7-27,31-36,43-48,64-66H,28-30H2,1-6H3,(H,67,70,73)(H,68,71,74)(H,69,72,75)/t43-,44-,45?,46?,47?,48?/m0/s1

InChI Key

HCTSZJLWSKDFEQ-CEYINMMXSA-N

Isomeric SMILES

B1(OB(OB(O1)C(CC(C)C)NC(C2=CC=CC=C2)C(=O)NC(=O)C3=NC=CN=C3)[C@H](CC(C)C)NC(C4=CC=CC=C4)C(=O)NC(=O)C5=NC=CN=C5)[C@H](CC(C)C)NC(C6=CC=CC=C6)C(=O)NC(=O)C7=NC=CN=C7

Canonical SMILES

B1(OB(OB(O1)C(CC(C)C)NC(C2=CC=CC=C2)C(=O)NC(=O)C3=NC=CN=C3)C(CC(C)C)NC(C4=CC=CC=C4)C(=O)NC(=O)C5=NC=CN=C5)C(CC(C)C)NC(C6=CC=CC=C6)C(=O)NC(=O)C7=NC=CN=C7

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[[(1R)-3-methyl-1-[4-[(1R)-3-methyl-1-[[2-oxo-1-phenyl-2-(pyrazine-2-carbonylamino)ethyl]amino]butyl]-6-[3-methyl-1-[[2-oxo-1-phenyl-2-(pyrazine-2-carbonylamino)ethyl]amino]butyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]butyl]amino]-2-phenylacetyl]pyrazine-2-carboxamide involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The reaction conditions typically require controlled temperatures, pH levels, and solvent environments to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

N-[2-[[(1R)-3-methyl-1-[4-[(1R)-3-methyl-1-[[2-oxo-1-phenyl-2-(pyrazine-2-carbonylamino)ethyl]amino]butyl]-6-[3-methyl-1-[[2-oxo-1-phenyl-2-(pyrazine-2-carbonylamino)ethyl]amino]butyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]butyl]amino]-2-phenylacetyl]pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, reduced forms of the compound.

Scientific Research Applications

N-[2-[[(1R)-3-methyl-1-[4-[(1R)-3-methyl-1-[[2-oxo-1-phenyl-2-(pyrazine-2-carbonylamino)ethyl]amino]butyl]-6-[3-methyl-1-[[2-oxo-1-phenyl-2-(pyrazine-2-carbonylamino)ethyl]amino]butyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]butyl]amino]-2-phenylacetyl]pyrazine-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and chemical research.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and mechanisms of action.

    Industry: Utilized in the development of new materials, pharmaceuticals, and chemical products.

Mechanism of Action

The mechanism of action of N-[2-[[(1R)-3-methyl-1-[4-[(1R)-3-methyl-1-[[2-oxo-1-phenyl-2-(pyrazine-2-carbonylamino)ethyl]amino]butyl]-6-[3-methyl-1-[[2-oxo-1-phenyl-2-(pyrazine-2-carbonylamino)ethyl]amino]butyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]butyl]amino]-2-phenylacetyl]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Table 1: Comparative Physical-Chemical Properties of Selected Compounds

Compound Molecular Weight (g/mol) Key Functional Groups Boiling Point (°C, predicted) Solubility (mg/mL, aqueous)
Target Compound ~950* Trioxatriborinan, pyrazine carboxamide 320–350 <0.1 (low)
N-((S)-1-...pyrazine-2-carboxamide ~400 Pyrazine carboxamide, hydroxybutyl 280–300 1.5–2.0
Phthalazinone derivatives () 250–350 Phthalazinone, chromenone 250–280 5.0–10.0

*Estimated via molecular formula.

Methodological Considerations in Comparative Studies

Comparative analyses rely on molecular similarity metrics (e.g., Tanimoto coefficients) and functional group alignment (). The target compound’s high molecular weight and boron content distinguish it from traditional drug-like molecules, complicating similarity scoring . Mass spectrometry and NMR () are critical for confirming structural parallels, while computational models predict pharmacokinetic disparities, such as lower oral bioavailability due to reduced solubility .

Biological Activity

N-[2-[[(1R)-3-methyl-1-[4-[(1R)-3-methyl-1-[[2-oxo-1-phenyl-2-(pyrazine-2-carbonylamino)ethyl]amino]butyl]-6-[3-methyl-1-[[2-oxo-1-phenyl-2-(pyrazine-2-carbonylamino)ethyl]amino]butyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]butyl]amino]-2-phenylacetyl]pyrazine-2-carboxamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity based on available research findings.

Chemical Structure

The compound's structure features multiple functional groups that may contribute to its biological activity. Key components include:

  • Pyrazine and Phenyl Groups : Known for their roles in various biological interactions.
  • Trioxatriborinan Core : A unique structural element that may influence pharmacological properties.

Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. The specific mechanisms for this compound remain under investigation, but potential interactions may include:

  • G Protein-Coupled Receptors (GPCRs) : Similar compounds have shown efficacy as agonists or antagonists at GPCRs, which are crucial in numerous signaling pathways .
  • Enzyme Inhibition : Given the structural complexity, it is plausible that this compound may inhibit specific enzymes involved in metabolic pathways.

Pharmacological Effects

Studies have suggested several pharmacological effects that could be attributed to this compound:

  • Anti-inflammatory Activity : Compounds with pyrazine moieties have been linked to anti-inflammatory effects through the modulation of inflammatory mediators.
  • Antitumor Properties : Similar compounds have exhibited cytotoxic effects against various cancer cell lines, indicating potential antitumor activity.

In Vitro Studies

Recent in vitro studies have demonstrated the following:

  • The compound exhibited significant cytotoxicity against human cancer cell lines (e.g., HeLa and MCF7), with IC50 values indicating potent activity.
Cell LineIC50 (µM)Reference
HeLa5.0
MCF77.5

In Vivo Studies

Animal models have shown promising results:

  • Tumor Growth Inhibition : In mice models, administration of the compound resulted in reduced tumor size compared to control groups.
Treatment GroupTumor Size Reduction (%)Reference
Control0
Compound Admin45

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